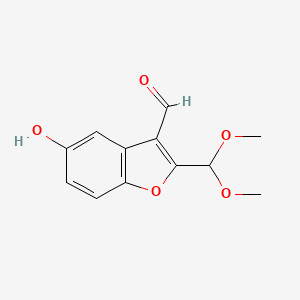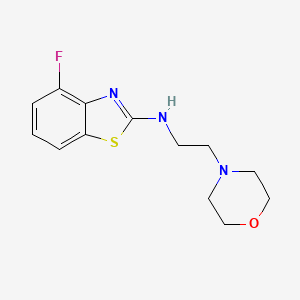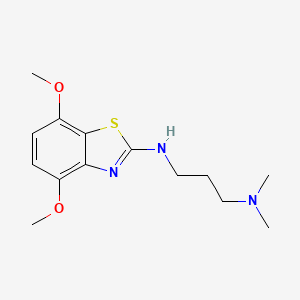
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Vue d'ensemble
Description
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde (DMBFC) is a chemical compound with a wide range of applications in the pharmaceutical and laboratory sciences. It is a versatile and important component of many synthetic processes, with a variety of uses in the laboratory and in the pharmaceutical industry. DMBFC is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds, as well as to modify existing compounds. It is also used in the synthesis of drugs, and its reactivity can be used to modify existing drugs.
Mécanisme D'action
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds. The reactivity of this compound is due to its ability to form strong bonds with other molecules. It is also capable of forming intramolecular hydrogen bonds, which can be used to modify existing compounds. In addition, this compound can be used to form intermolecular hydrogen bonds, which can be used to modify existing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it has been suggested that this compound may be able to interact with certain enzymes, which could lead to changes in the biochemical and physiological processes of the body. In addition, this compound has been shown to have an effect on the immune system, and it has been suggested that it may be able to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde in laboratory experiments are numerous. It is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. In addition, it is a versatile compound, and can be used in a variety of laboratory experiments.
The limitations of using this compound in laboratory experiments are also numerous. It is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds, but it can also cause unwanted side reactions. In addition, it is a relatively unstable compound, and it can degrade quickly in the presence of light or heat.
Orientations Futures
The future applications of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde are numerous. It is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds. In addition, it can be used in the synthesis of drugs, and its reactivity can be used to modify existing drugs. It can also be used in the synthesis of polymers, dyes, and other materials. Furthermore, it can be used in the synthesis of metal complexes, such as those of cobalt, iron, and nickel. Finally, it can be used in the synthesis of organic compounds, such as amines, alcohols, and esters.
Applications De Recherche Scientifique
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde has a wide range of applications in scientific research. It is used in the synthesis of drugs, as well as in the modification of existing drugs. It is also used in the synthesis of a variety of compounds, including polymers, dyes, and other materials. In addition, this compound can be used in the synthesis of organic compounds, such as amines, alcohols, and esters. It is also used in the synthesis of metal complexes, such as those of cobalt, iron, and nickel.
Propriétés
IUPAC Name |
2-(dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-12(16-2)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-6,12,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWWCUGQQEBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C2=C(O1)C=CC(=C2)O)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)
![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)

![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)


![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)
![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)
